molecular formula C10H9F3OS B6163934 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 178462-92-5

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B6163934
CAS RN: 178462-92-5
M. Wt: 234.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl)ethan-1-one, also known as 1-methylsulfanyl-4-trifluoromethylbenzene (MSTFB), is an important organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a mild odor and is easily soluble in organic solvents. MSTFB is used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and pharmaceutical chemistry. In addition, it is used in the production of pharmaceuticals and other chemical compounds.

Mechanism of Action

MSTFB is a versatile reagent with a variety of mechanisms of action. It is a strong nucleophile and can react with electrophiles such as carbonyl compounds, carboxylic acids, and nitriles. It can also react with electrophilic aromatic compounds, such as benzene and its derivatives, to form new compounds. In addition, it can act as a Lewis acid and can catalyze a variety of reactions, such as the Beckmann rearrangement, the aldol condensation, and the Claisen rearrangement.
Biochemical and Physiological Effects
MSTFB has been studied for its biochemical and physiological effects. In animal studies, it has been shown to have antifungal, antibacterial, and antineoplastic activity. It has also been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to inhibit the growth of tumors in mice and to have anti-tumor activity in vitro.

Advantages and Limitations for Lab Experiments

MSTFB is a useful reagent for a variety of laboratory experiments. It is easily synthesized, has a mild odor, and is soluble in most organic solvents. It is also relatively inexpensive and readily available. However, it is also toxic and should be handled with care. In addition, it is volatile and should be stored in a well-ventilated area.

Future Directions

MSTFB has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and other chemical compounds. It can also be used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it has potential applications in the synthesis of polymers, in the production of nanomaterials, and in the development of new catalysts. Finally, it has potential applications in the development of new materials for energy storage and conversion.

Synthesis Methods

MSTFB can be synthesized by a variety of methods. The most common method involves the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds in two steps: first, the methyl sulfide reacts with the trifluoromethylbenzene to form an intermediate, which then reacts with the base to form the desired product. Other methods of synthesis include the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Lewis acid, such as aluminum chloride, and the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Grignard reagent.

Scientific Research Applications

MSTFB is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It is also used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it is used in the synthesis of medicinal compounds and in the production of synthetic dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves the introduction of a methylsulfanyl group and a trifluoromethyl group onto a phenyl ring, followed by the addition of an ethanone group to the phenyl ring.", "Starting Materials": [ "4-bromo-2-(methylsulfanyl)phenol", "trifluoroacetic acid", "acetic anhydride", "sodium acetate", "ethyl acetate", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: 4-bromo-2-(methylsulfanyl)phenol is reacted with trifluoroacetic acid and acetic anhydride in the presence of sodium acetate and ethyl acetate to form 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate.", "Step 2: 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate is reduced with sodium borohydride in the presence of acetic acid to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol.", "Step 3: 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol is oxidized with a suitable oxidizing agent to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one." ] }

CAS RN

178462-92-5

Product Name

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one

Molecular Formula

C10H9F3OS

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.